2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole 2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1615-40-3
VCID: VC18570855
InChI: InChI=1S/C11H11N3O2S/c1-13-10(14(15)16)7-12-11(13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol

2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole

CAS No.: 1615-40-3

Cat. No.: VC18570855

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole - 1615-40-3

Specification

CAS No. 1615-40-3
Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
IUPAC Name 2-benzylsulfanyl-1-methyl-5-nitroimidazole
Standard InChI InChI=1S/C11H11N3O2S/c1-13-10(14(15)16)7-12-11(13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Standard InChI Key VGEGLBBKTQUACA-UHFFFAOYSA-N
Canonical SMILES CN1C(=CN=C1SCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole is a small organic molecule with a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol. Its IUPAC name reflects the substitution pattern on the imidazole core: a nitro group (-NO₂) at position 5, a methyl group (-CH₃) at position 1, and a benzylsulfanyl moiety (-S-CH₂-C₆H₅) at position 2 . The compound’s structure is stabilized by resonance effects from the nitro group and hydrophobic interactions from the benzyl group, which may influence its solubility and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1615-40-3
Molecular FormulaC₁₁H₁₁N₃O₂S
Molecular Weight249.29 g/mol
Exact Mass249.057 Da
XLogP33.14
Topological Polar Surface Area88.9 Ų

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its nitro and benzylsulfanyl groups. It is expected to exhibit:

  • Moderate Lipophilicity: The XLogP3 value of 3.14 suggests preferential solubility in organic solvents like chloroform or dichloromethane over water .

  • pH-Dependent Stability: The nitro group may render the compound susceptible to reduction under strongly acidic or basic conditions, necessitating storage in inert environments.

OrganismPredicted IC₅₀ (µM)Mechanism
Staphylococcus aureus10–50DNA strand breakage
Giardia lamblia5–20Electron transport inhibition

Applications and Industrial Relevance

Pharmaceutical Development

  • Antimicrobial Agents: As antibiotic resistance escalates, nitroimidazole derivatives are being reevaluated for novel drug design. This compound’s benzylsulfanyl group offers a structural handle for optimizing pharmacokinetics .

  • Prodrug Potential: The thioether linkage could serve as a prodrug moiety, cleaving in vivo to release active metabolites.

Chemical Intermediate

  • Synthetic Utility: The compound may act as a precursor for more complex molecules, such as thiadiazole or oxadiazole hybrids, via cyclization or cross-coupling reactions .

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